molecular formula C15H23N3OS B2454364 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine CAS No. 1351527-35-9

4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Cat. No.: B2454364
CAS No.: 1351527-35-9
M. Wt: 293.43
InChI Key: BJODBRVFOWSZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a synthetic organic compound. It features a pyrrole ring substituted with dimethyl and propyl groups, a thiazole ring, and an amine group linked to a methoxyethyl chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.

    Substitution Reactions: Introduction of the dimethyl and propyl groups onto the pyrrole ring through alkylation reactions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis or other cyclization reactions involving sulfur and nitrogen-containing precursors.

    Coupling Reactions:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized conditions for higher yields and purity. This might involve continuous flow reactors, use of catalysts, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the thiazole ring or the amine group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or methoxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to a variety of functionalized derivatives.

Scientific Research Applications

4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biological Research: Studying its interactions with enzymes or receptors.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with pyrrole and thiazole rings can interact with proteins, enzymes, or nucleic acids, potentially inhibiting or modulating their activity. The methoxyethyl amine group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine: Lacks the propyl and methoxyethyl groups.

    4-(1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine: Lacks the dimethyl groups.

    4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine: Lacks the methoxyethyl amine group.

Uniqueness

The unique combination of substituents in 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine may confer distinct biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-5-7-18-11(2)9-13(12(18)3)14-10-20-15(17-14)16-6-8-19-4/h9-10H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJODBRVFOWSZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C2=CSC(=N2)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.